molecular formula C22H17N3O4 B10906835 2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

Cat. No.: B10906835
M. Wt: 387.4 g/mol
InChI Key: HZPJFKRGKDZXAC-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione typically involves multi-step organic reactions. One common approach starts with the preparation of the core tetracyclic structure through cyclization reactions. Key steps may include:

    Formation of the Core Structure: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetracyclic backbone.

    Functional Group Introduction:

    Final Cyclization and Purification: The final product is obtained through further cyclization and purification steps, often involving recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the specific substitution but may include reagents like halogens, acids, or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific functional groups and tetracyclic structure, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of 2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C22H17N3O4/c1-24-20-17(21(28)25(2)22(24)29)15(11-7-9-12(26)10-8-11)16-18(23-20)13-5-3-4-6-14(13)19(16)27/h3-10,15-16,26H,1-2H3

InChI Key

HZPJFKRGKDZXAC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)O)C(=O)N(C1=O)C

Origin of Product

United States

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